

# An In-depth Technical Guide to the Biological Functions of CCDC28B

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Disclaimer: Initial searches for "**TC AC 28**" did not yield a recognized biological entity. The following guide is based on the strong assumption that the intended topic is Coiled-Coil Domain Containing 28B (CCDC28B), a protein with well-documented biological functions relevant to researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the biological functions of CCDC28B, a protein implicated in several critical cellular processes. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

## **Core Functions and Biological Significance**

Coiled-Coil Domain Containing 28B (CCDC28B) is a protein that plays a crucial role in ciliogenesis, the formation of cilia, which are microtubule-based organelles essential for various cellular signaling pathways.[1][2][3] CCDC28B localizes to centrosomes and basal bodies, structures that are fundamental to cilia formation.[2] Its function is highly conserved in ciliated metazoans.[3]

Dysfunction of CCDC28B has been associated with human diseases, including Bardet-Biedl Syndrome (BBS), a ciliopathy characterized by a wide range of symptoms.[2][3] More recently, a variant of CCDC28B has been linked to Common Variable Immunodeficiency (CVID), highlighting its role in the immune system.[4]



## **Quantitative Data Summary**

The following tables summarize key quantitative data from studies on CCDC28B, providing insights into its functional impact.

Table 1: Effect of CCDC28B Depletion on Cilia Length

| Cell/Organism Type                    | Condition      | Cilia Length (μm,<br>mean ± SD) | Reference |
|---------------------------------------|----------------|---------------------------------|-----------|
| Mouse Embryonic<br>Fibroblasts (MEFs) | Wild-type      | 2.33 ± 0.70                     | [5]       |
| Mouse Embryonic<br>Fibroblasts (MEFs) | Ccdc28b mutant | 2.31 ± 0.78                     | [5]       |

Table 2: Impact of CCDC28B on mTORC2 Signaling

| Cell/Organism Type | Condition                 | Phospho-Akt S473<br>Levels (relative to<br>control) | Reference |
|--------------------|---------------------------|---|-----------|
| NIH3T3 cells       | CCDC28B depletion         | Reduced   | [6][7]    |
| Zebrafish embryos  | CCDC28B depletion         | Reduced   | [6][7]    |
| Cells              | CCDC28B<br>overexpression | Increased   | [6][7]    |
| Zebrafish embryos  | CCDC28B<br>overexpression | Increased   | [6]       |

Table 3: CCDC28B Expression Profile



| Tissue/Cell Type | Expression Level                   | Data Source                |
|------------------|------------------------------------|----------------------------|
| Testis           | High                               | The Human Protein Atlas[8] |
| Skeletal muscle  | High                               | The Human Protein Atlas[8] |
| Heart muscle     | High                               | The Human Protein Atlas[8] |
| Adipose tissue   | Moderate                           | The Human Protein Atlas[8] |
| Jurkat T-cells   | Comparable to ciliated fibroblasts | [4]                        |
| Primary T-cells  | Comparable to ciliated fibroblasts | [4]                        |

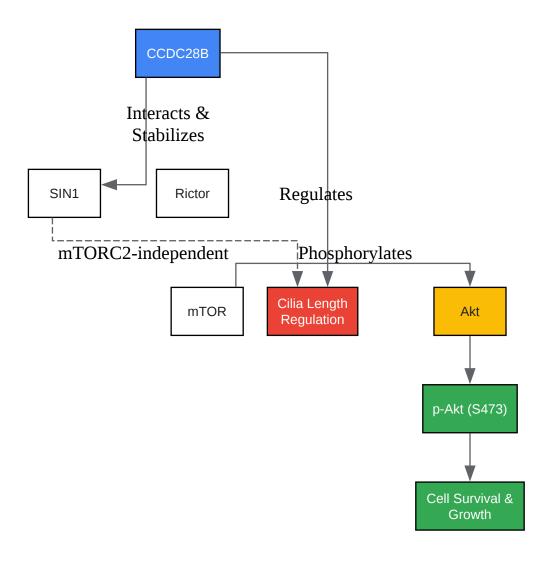
## **Key Signaling Pathways Involving CCDC28B**

CCDC28B is a key player in at least two significant signaling pathways: the mTORC2 pathway, which is crucial for cell growth and survival, and the immune synapse assembly pathway, which is fundamental for T-cell activation.

## **CCDC28B** and the mTORC2 Signaling Pathway

CCDC28B is a positive regulator of the mTOR Complex 2 (mTORC2), a protein complex that plays a central role in cell proliferation, survival, and metabolism.[1][6][7] CCDC28B interacts with SIN1 (also known as MAPKAP1), a core component of mTORC2.[1][6] This interaction is important for the assembly, stability, and activity of the mTORC2 complex.[1][6] Depletion of CCDC28B leads to a reduction in the phosphorylation of Akt at serine 473, a downstream target of mTORC2, indicating decreased mTORC2 activity.[6][7] Interestingly, CCDC28B's role in regulating cilia length appears to be at least partially independent of the mTORC2 complex itself, although it is dependent on its interaction with SIN1.[1][6]





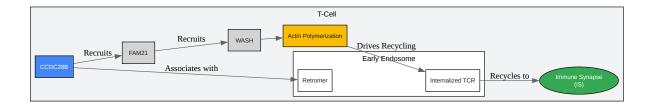
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CCDC28B's role in the mTORC2 signaling pathway and cilia length regulation.

### **CCDC28B** in Immune Synapse Assembly

In non-ciliated T-cells, CCDC28B participates in the assembly of the immune synapse (IS), a specialized structure formed at the interface between a T-cell and an antigen-presenting cell (APC).[4] CCDC28B is required for the polarized recycling of the T-cell antigen receptor (TCR) to the IS.[4] This process involves the recruitment of the actin regulator WASH and its adapter FAM21 to endosomes, which promotes actin polymerization necessary for TCR recycling.[4] A pathogenic variant of CCDC28B (R25W) fails to interact with FAM21, leading to impaired TCR recycling and defective IS assembly, which has been associated with CVID.[4]





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Workflow of CCDC28B's involvement in immune synapse formation.

## **Detailed Experimental Protocols**

The following are generalized protocols for key experiments used to study CCDC28B, based on methodologies described in the cited literature.

# Immunofluorescence Staining for CCDC28B Localization and Cilia Visualization

This protocol is designed to visualize the subcellular localization of CCDC28B and the structure of cilia in cultured cells.

- Cell Culture: Grow cells on glass coverslips in a sterile culture dish to the desired confluency.
- Fixation:
  - Wash the cells briefly with Phosphate-Buffered Saline (PBS).
  - Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature, or with ice-cold methanol for 5-10 minutes at -20°C.
- Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.



- Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 1% Bovine Serum Albumin and 0.1% Tween 20) for 1 hour at room temperature.
- Primary Antibody Incubation:
  - Dilute the primary antibodies against CCDC28B and a ciliary marker (e.g., acetylated α-tubulin for the axoneme and γ-tubulin for the basal body) in the blocking buffer.
  - Incubate the cells with the primary antibodies overnight at 4°C.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Secondary Antibody Incubation:
  - Dilute fluorophore-conjugated secondary antibodies (with high-contrast colors) in the blocking buffer.
  - Incubate the cells with the secondary antibodies for 1 hour at room temperature in the dark.
- Counterstaining: Stain the cell nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
- Mounting and Imaging:
  - Wash the cells three times with PBS.
  - Mount the coverslips onto glass slides using an antifade mounting medium.
  - Visualize the cells using a confocal or fluorescence microscope.

# Co-Immunoprecipitation (Co-IP) to Study CCDC28B Protein Interactions

This protocol is used to determine if CCDC28B physically interacts with other proteins within the cell.



#### Cell Lysis:

- Harvest cultured cells and wash them with ice-cold PBS.
- Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) on ice for 30 minutes.
- Centrifuge the lysate at high speed to pellet the cell debris and collect the supernatant.
- Pre-clearing: (Optional) Incubate the cell lysate with protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.
- Immunoprecipitation:
  - Incubate the pre-cleared lysate with a primary antibody against CCDC28B or a control IgG overnight at 4°C with gentle rotation.
  - Add protein A/G agarose beads to the lysate and incubate for another 1-3 hours at 4°C to capture the antibody-protein complexes.

#### Washing:

- Pellet the beads by centrifugation and discard the supernatant.
- Wash the beads three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.

#### Elution:

- Resuspend the beads in SDS-PAGE sample buffer.
- Boil the samples for 5-10 minutes to elute the proteins from the beads.
- Western Blotting:
  - Separate the eluted proteins by SDS-PAGE.
  - Transfer the proteins to a PVDF or nitrocellulose membrane.



- Probe the membrane with primary antibodies against the potential interacting proteins (e.g., SIN1, FAM21).
- Detect the proteins using appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate.

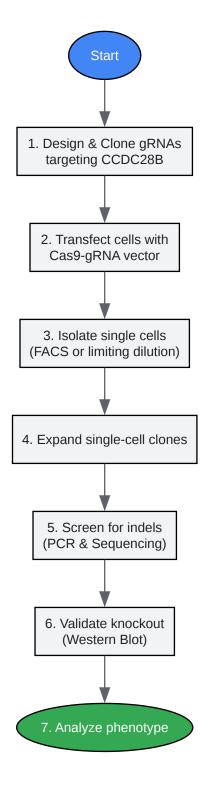
### CRISPR/Cas9-Mediated Knockout of Ccdc28b

This protocol provides a general workflow for generating a Ccdc28b knockout cell line to study its loss-of-function phenotypes.

- Guide RNA (gRNA) Design and Cloning:
  - Design two or more gRNAs targeting an early exon of the Ccdc28b gene to ensure a frameshift mutation and subsequent nonsense-mediated decay of the mRNA.
  - Clone the gRNAs into a suitable Cas9 expression vector.
- Transfection:
  - Transfect the Cas9-gRNA construct into the target cells using a high-efficiency transfection reagent or electroporation.
- Single-Cell Cloning:
  - After 48-72 hours, harvest the transfected cells.
  - Perform single-cell sorting by fluorescence-activated cell sorting (FACS) into 96-well plates, or use limiting dilution to isolate single cells.
- Clonal Expansion and Screening:
  - Expand the single-cell clones into larger populations.
  - Screen for Ccdc28b knockout by extracting genomic DNA and performing PCR followed by Sanger sequencing to identify insertions or deletions (indels) at the target site.
- Validation:



- Confirm the absence of CCDC28B protein in the knockout clones by Western blotting.
- Analyze the functional consequences of the knockout, such as changes in cilia length or mTORC2 signaling.



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